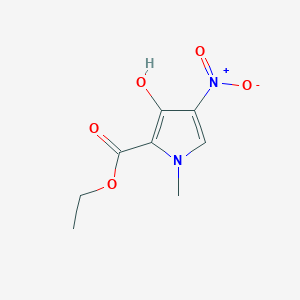
ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a hydroxy group, a methyl group, a nitro group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This is followed by nitration to introduce the nitro group and hydroxylation to add the hydroxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-1-methyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is not fully understood. its biological effects are likely due to interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-1-methyl-4-amino-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group, which may result in different biological activities.
Ethyl 3-oxo-1-methyl-4-nitro-1H-pyrrole-2-carboxylate:
Properties
Molecular Formula |
C8H10N2O5 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
ethyl 3-hydroxy-1-methyl-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10N2O5/c1-3-15-8(12)6-7(11)5(10(13)14)4-9(6)2/h4,11H,3H2,1-2H3 |
InChI Key |
JETJNVMYQIEZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















